nNOS-CAPON Disruption in Cortical Neurons
(Rac)-ZLc-002 at 10 μM significantly attenuates co-immunoprecipitation of NOS1AP with nNOS in primary cultured cortical neurons, demonstrating target engagement in an intact cellular context. Importantly, the compound shows no activity in cell-free AlphaScreen binding assays, confirming that its mechanism requires the cellular environment rather than direct competitive binding to isolated PDZ domains [1]. This cellular-dependent activity distinguishes (Rac)-ZLc-002 from other nNOS-CAPON disruptors such as Tat-CAPON12C, which functions via a different peptide-based mechanism [2].
| Evidence Dimension | nNOS-NOS1AP co-immunoprecipitation reduction |
|---|---|
| Target Compound Data | Significant attenuation observed |
| Comparator Or Baseline | Vehicle control (baseline) |
| Quantified Difference | Qualitative reduction in co-IP band intensity |
| Conditions | 10 μM, primary cultured cortical neurons, co-immunoprecipitation assay |
Why This Matters
Demonstrates cellular target engagement that is absent in cell-free systems, providing a critical quality control benchmark for batch validation and confirming that procurement of correctly formulated compound is essential for reproducible results.
- [1] MedChemExpress. (Rac)-ZLc-002 Biological Activity: In Vitro Data. View Source
- [2] Zhu LJ, et al. Br J Pharmacol. 2020 Aug;177(16):3674-3690. View Source
